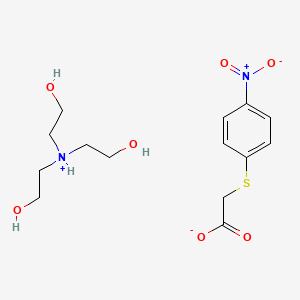
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is a compound that combines the properties of both an organic sulfanylacetate and an ammonium derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of 4-nitrothiophenol with chloroacetic acid under basic conditions to form the sulfanylacetate. The tris(2-hydroxyethyl)azanium component can be synthesized by reacting tris(2-hydroxyethyl)amine with an appropriate acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the aforementioned reactions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetates.
科学的研究の応用
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, while the sulfanyl and ammonium groups can modulate the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
4-nitrophenylsulfanylacetate: Similar structure but lacks the tris(2-hydroxyethyl)azanium component.
Tris(2-hydroxyethyl)ammonium acetate: Similar ammonium component but lacks the nitrophenylsulfanyl group.
Uniqueness
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
特性
CAS番号 |
102582-90-1 |
|---|---|
分子式 |
C14H22N2O7S |
分子量 |
362.40 g/mol |
IUPAC名 |
2-(4-nitrophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H7NO4S.C6H15NO3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChIキー |
SMEYVEUDNNKFIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH+](CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


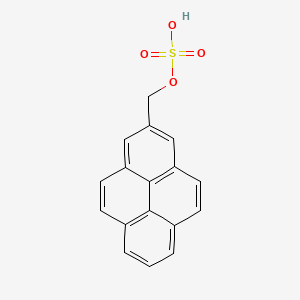

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
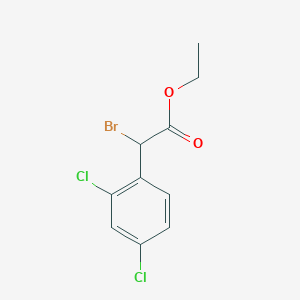
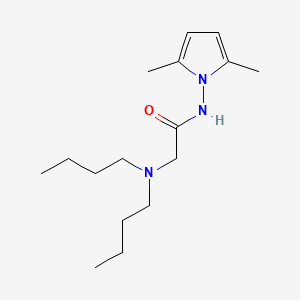
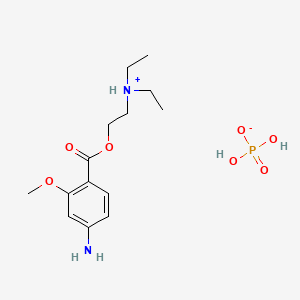

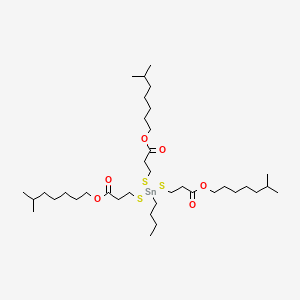
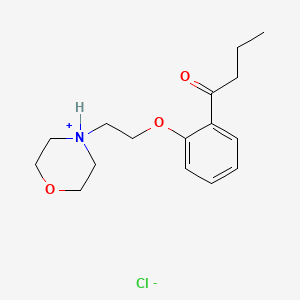
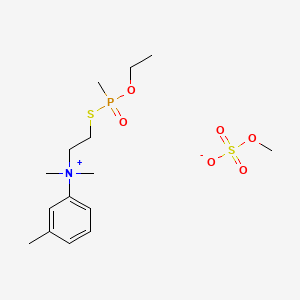
![2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B15343498.png)
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15343512.png)
